molecular formula C21H15ClFN3O2 B10921172 N-(2-chlorobenzyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921172
M. Wt: 395.8 g/mol
InChI Key: AJPRFDKVUKIADN-UHFFFAOYSA-N
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Description

N~4~-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenyl group, and a methylisoxazolo[5,4-b]pyridine core, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common approach is to start with the appropriate pyridine derivative, followed by the introduction of the isoxazole ring through cyclization reactions. The chlorobenzyl and fluorophenyl groups are then introduced via nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-4-fluorobenzenesulfonamide
  • 4-chloro-2-fluorobenzenemethanol
  • alpha-chlorobenzyl 4-fluorophenyl ketone

Uniqueness

N~4~-(2-Chlorobenzyl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the isoxazole ring structure

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15ClFN3O2/c1-12-10-16(20(27)24-11-14-4-2-3-5-17(14)22)18-19(26-28-21(18)25-12)13-6-8-15(23)9-7-13/h2-10H,11H2,1H3,(H,24,27)

InChI Key

AJPRFDKVUKIADN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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